molecular formula C12H13NO2 B2666587 [3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol CAS No. 371227-48-4

[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol

Cat. No.: B2666587
CAS No.: 371227-48-4
M. Wt: 203.241
InChI Key: SWTNBQGKLVJGRU-UHFFFAOYSA-N
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Description

Product Name: [3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol Chemical Profile: This compound is an isoxazole derivative with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . Its structure features a 1,2-oxazole (isoxazole) ring core, substituted at the 3-position with a 2-phenylethyl chain and at the 5-position with a hydroxymethyl group . Researchers can identify the compound using its SMILES notation, C1=CC=C(C=C1)CCC2=NOC(=C2)CO , and its InChIKey, SWTNBQGKLVJGRU-UHFFFAOYSA-N . Research Value and Potential Applications: While specific biological activity data for this compound is not available in the searched literature, its structure is of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, known to be present in molecules with a wide range of pharmacological activities . The 2-phenylethyl side chain provides a lipophilic aromatic group that can influence interactions with biological targets. As such, this compound serves as a versatile chemical intermediate or building block for the synthesis of more complex molecules. Potential research applications include its use in the exploration of new pharmacologically active compounds, the development of chemical probes for biological systems, and material science research. Its structural features make it a candidate for structure-activity relationship (SAR) studies in various therapeutic areas. Handling and Safety: This product is labeled with the signal word "Warning" . Specific hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) for detailed handling, storage, and personal protective equipment requirements. Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(2-phenylethyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-9-12-8-11(13-15-12)7-6-10-4-2-1-3-5-10/h1-5,8,14H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTNBQGKLVJGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-phenylethylamine with glyoxal in the presence of an acid catalyst can lead to the formation of the oxazole ring. Subsequent reduction of the intermediate product with a reducing agent such as sodium borohydride can yield this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency of the synthesis process.

Chemical Reactions Analysis

[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon, leading to the formation of a saturated heterocyclic compound.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a bioactive agent in various therapeutic areas:

  • Antimicrobial Activity : Studies show that [3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.0195 mg/mL against Escherichia coli and 0.0048 mg/mL against Candida albicans.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and disruption of cell cycle regulation.

Neuropharmacology

Research has indicated that compounds similar to this compound can act on neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders such as depression and anxiety.

Materials Science

The unique structural features of this compound make it a candidate for developing novel materials with specific properties:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis to enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxazole derivatives, including this compound, revealed its effectiveness against multiple pathogens. The results indicated that modifications to the oxazole structure could enhance antibacterial activity.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth, with IC50 values indicating significant potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of [3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The phenylethyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Functional Group Key Properties
[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol 371227-48-4 203.24 2-Phenylethyl Hydroxymethyl Moderate logP, versatile reactivity
[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanol 527674-20-0 195.33 4-Methylphenyl Hydroxymethyl Higher solubility, lower steric bulk
[3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol 885273-66-5 190.20 4-Aminophenyl Hydroxymethyl Enhanced H-bonding, bioactivity
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol 5543-33-9 176.17 Phenyl Hydroxymethyl High thermal stability
N-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]pentanamide D107-0356 258.32 4-Methylphenyl, pentanamide Amide Improved metabolic stability

Biological Activity

[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol is a compound with significant potential in biological research due to its unique structural features, which allow it to interact with various biological molecules. This article reviews the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound consists of an oxazole ring substituted with a phenylethyl group and a hydroxymethyl group. Its synthesis typically involves the cyclization of 2-phenylethylamine with glyoxal, followed by reduction using sodium borohydride. The structure can be represented as follows:

C13H15N1O2\text{C}_{13}\text{H}_{15}\text{N}_{1}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenylethyl group allows for hydrophobic interactions within protein binding sites, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can influence enzyme activities and receptor functions, leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, methanol extracts containing oxazole derivatives have shown significant antibacterial activity against pathogens such as E. coli and S. aureus . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to other active compounds suggest potential effectiveness.

Anticancer Properties

Research has pointed towards the anticancer potential of oxazole derivatives. For example, certain derivatives have been tested for antiproliferative effects on cancer cell lines like HeLa and A549, demonstrating promising results . The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructureBiological Activity
[3-(2-Phenylethyl)-1,2-oxazol-5-yl]ethanolSimilar to methanol but with an ethanol groupModerate antibacterial activity
[3-(2-Phenylethyl)-1,2-oxazol-5-yl]acetaldehydeContains an aldehyde groupNotable cytotoxicity against cancer cells
[3-(2-Phenylethyl)-1,2-oxazol-5-yl]acetic acidFeatures a carboxylic acid groupExhibits anti-inflammatory properties

This table illustrates that while structurally related compounds may share some biological activities, the specific functional groups present in this compound could confer distinct properties.

Case Studies

Several studies have explored the broader category of oxazole derivatives:

  • Antibacterial Activity : A study demonstrated that methanolic extracts containing oxazole derivatives showed significant inhibition against MRSA strains .
  • Antiproliferative Effects : Research on similar compounds indicated IC50 values ranging from 226 µg/mL to 242.52 µg/mL against cancer cell lines .

These findings highlight the potential for further exploration of this compound in therapeutic applications.

Q & A

Basic: What synthetic strategies are recommended for [3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves cyclization reactions, such as the 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For example, analogous oxazole derivatives (e.g., [3-(4-Nitrophenyl)-1,2-oxazol-5-yl]methanol in ) are synthesized via nitrile oxide intermediates generated in situ from hydroxamoyl chlorides. Optimization of yield can be achieved by controlling temperature (e.g., 0–5°C for nitrile oxide stability), solvent polarity (e.g., THF or dichloromethane), and stoichiometric ratios of reagents. Catalytic additives like triethylamine may enhance cyclization efficiency. Post-synthetic purification via column chromatography or recrystallization is critical for isolating the product .

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